molecular formula C19H14N4O2 B2514397 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one CAS No. 1215515-11-9

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one

Cat. No.: B2514397
CAS No.: 1215515-11-9
M. Wt: 330.347
InChI Key: NZZJBDJSLMTSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a 1,2,4-oxadiazole ring and a dihydropyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate nitrile oxides with hydrazides. The dihydropyridazinone moiety can be introduced through a subsequent cyclization reaction involving hydrazine derivatives and diketones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields and reducing costs through the use of efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the dihydropyridazinone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and the heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups onto the aromatic rings or heterocyclic moieties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its heterocyclic moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one apart is the combination of the 1,2,4-oxadiazole ring and the dihydropyridazinone moiety in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenylpyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-13-6-5-7-14(12-13)18-20-19(25-22-18)17-16(24)10-11-23(21-17)15-8-3-2-4-9-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZJBDJSLMTSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.